1-(difluoromethyl)-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the difluoromethyl group (CF2H) in this compound imparts unique chemical properties, making it of significant interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a triazole derivative, reacts with a difluoromethylating agent like ClCF2H (chlorodifluoromethane) under basic conditions . Another approach involves the use of difluorocarbene reagents, which can insert into the triazole ring to form the desired compound .
Industrial Production Methods
Industrial production of 1-(difluoromethyl)-1H-1,2,4-triazol-3-amine often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process . Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in achieving industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Difluoromethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated triazole derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced triazole compounds.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the difluoromethyl group can be replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halides (e.g., ClCF2H) and bases (e.g., NaOH) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various difluoromethylated triazole derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(difluoromethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which can influence its binding affinity to enzymes and receptors . This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Trifluoromethyl)-1H-1,2,4-triazol-3-amine: Similar structure but with a trifluoromethyl group (CF3) instead of a difluoromethyl group.
1-(Methyl)-1H-1,2,4-triazol-3-amine: Contains a methyl group (CH3) instead of a difluoromethyl group.
Uniqueness
1-(Difluoromethyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and hydrogen bonding ability. These properties can enhance the compound’s stability, bioavailability, and overall efficacy in various applications .
Eigenschaften
Molekularformel |
C3H4F2N4 |
---|---|
Molekulargewicht |
134.09 g/mol |
IUPAC-Name |
1-(difluoromethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C3H4F2N4/c4-2(5)9-1-7-3(6)8-9/h1-2H,(H2,6,8) |
InChI-Schlüssel |
XDQGZUSTZGPJQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=NN1C(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.